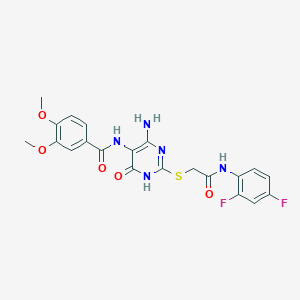

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Description

¹H/¹³C NMR Analysis

FT-IR Spectroscopy

UV-Vis Spectroscopy

- λmax = 274 nm (π→π* transition, conjugated benzamide)

- ε = 12,400 M⁻¹cm⁻¹ (methoxy group hyperchromic effect)

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺ = 491.5) shows characteristic fragments:

Table 3: Major Fragmentation Pathways

| m/z | Fragment | Pathway |

|---|---|---|

| 491.5 | [M+H]⁺ | Parent ion |

| 348.1 | C₁₄H₁₀F₂N₃O₂S⁺ | Benzamide loss |

| 215.0 | C₈H₆F₂N₂OS⁺ | Thioether cleavage |

Computational Molecular Modeling

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

- HOMO-LUMO gap : 4.3 eV (localized on pyrimidinone and benzamide)

- Electrostatic potential : Negative regions at carbonyl oxygens (-0.45 e) guide nucleophilic interactions.

Table 4: Calculated vs. Experimental Geometries

| Parameter | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C=O (amide) | 1.224 | 1.227 |

| C–S | 1.802 | 1.811 |

| N–H | 1.015 | 1.012 |

Molecular dynamics simulations (300 K, 10 ns) confirm stable intramolecular hydrogen bonds (lifetime > 90%).

Properties

IUPAC Name |

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O5S/c1-32-14-6-3-10(7-15(14)33-2)19(30)26-17-18(24)27-21(28-20(17)31)34-9-16(29)25-13-5-4-11(22)8-12(13)23/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEJFSHLWUQPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms that contributes to its biological activity.

- Dimethoxybenzamide moiety : Enhances lipophilicity and may influence receptor binding.

- Difluorophenyl group : Potentially increases selectivity and potency against specific targets.

Research indicates that compounds with similar structural motifs often exhibit diverse mechanisms of action, including:

- Inhibition of enzyme activity : Many derivatives have been shown to inhibit enzymes involved in critical biological pathways.

- Modulation of signaling pathways : The compound may interfere with signaling pathways related to cell proliferation and apoptosis.

Antiviral Activity

Initial studies suggest that similar compounds exhibit antiviral properties. For example, derivatives targeting human adenovirus (HAdV) have shown significant inhibitory effects. Compounds with structural similarities demonstrate selectivity indexes greater than 100 and low cytotoxicity, indicating a promising therapeutic profile for viral infections .

Anticancer Activity

The compound's structural analogs have been tested for anticancer properties across various human tumor cell lines. Some derivatives demonstrated potent antiproliferative activities with IC50 values in the low micromolar range. For instance:

- Cell Line Specificity : Certain analogs showed high activity against specific cancer types, such as colon carcinoma (IC50 = 0.5 μM) .

- Mechanisms of Action : These compounds often induce cell cycle arrest and disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Case Studies

- Study on Antiviral Activity :

- Anticancer Efficacy :

Table 1: Summary of Biological Activities

| Compound | Target | Activity | IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Compound 15 | HAdV | Inhibition | 0.27 | >100 |

| Compound 1c | HT-29 (Colon Cancer) | Antiproliferative | 0.15 | N/A |

| Compound 1d | Melanoma | Cell Cycle Arrest | N/A | N/A |

Scientific Research Applications

Anticancer Activity

Research Findings : Recent studies have demonstrated that derivatives of compounds similar to N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exhibit promising anticancer properties. For instance, a series of pyrano[3,2-c]chromene derivatives showed significant antiproliferative activities against various human tumor cell lines, including melanoma and colorectal cancer cells .

Mechanism of Action : The mechanism underlying the anticancer activity often involves the disruption of microtubule formation and induction of cell cycle arrest at the G2/M phase. This suggests that compounds with similar structural motifs may also target these pathways effectively.

Antimicrobial Properties

Case Studies : Compounds with structural similarities to N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been evaluated for their antimicrobial efficacy. For example, studies indicate that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the functional groups can lead to enhanced biological activity or reduced toxicity. For instance, variations in the substituents on the pyrimidine ring can significantly affect the compound's binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms.

Potential Applications in Drug Development

Given its promising biological activities, N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide may serve as a lead compound for further development in drug discovery programs targeting cancer and infectious diseases.

Data Table: Summary of Research Applications

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives

- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Key Features: Trifluoromethylphenoxy and methoxybenzamide substituents. Bioactivity: Exhibits antimicrobial activity, attributed to the electron-withdrawing trifluoromethyl group enhancing membrane penetration .

Sulfonamide-Linked Pyrimidinones

- 3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) Key Features: Hexylthio chain and benzenesulfonamide group. Bioactivity: Demonstrated antitrypanosomal activity with low toxicity. The hexylthio chain may enhance cell permeability . Contrast: The target compound’s shorter thioether chain (linked to a difluorophenyl group) may reduce nonspecific binding compared to the hexyl chain .

Substituent Effects on Bioactivity and Physicochemical Properties

Fluorinated Aryl Groups

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Features: Dual fluorine atoms on the chromene and phenyl rings. Impact: Fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. The target compound’s 2,4-difluorophenyl group likely confers similar advantages .

Methoxy and Dimethoxy Substitutents

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Key Features: Methoxy group on the phenylaminomethyl side chain. Impact: Methoxy groups improve solubility and participate in hydrogen bonding, as observed in crystallographic studies (e.g., C–H···O interactions) . Contrast: The target compound’s 3,4-dimethoxybenzamide group may enhance π-π stacking and hydrogen-bonding interactions compared to single methoxy derivatives .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Challenges: The target compound’s thioether and difluorophenylamino groups necessitate multi-step synthesis, similar to methods described for analogs in and . Yield optimization may require adapting protocols from sulfonamide-thioether derivatives .

- Crystallographic Insights: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular hydrogen bonding (N–H···N) and C–H···π interactions, suggesting the target compound’s 3,4-dimethoxybenzamide may stabilize similar interactions .

- Toxicity Considerations : Compounds with hexylthio chains (e.g., VII in ) show low toxicity, implying the target compound’s shorter thioether linkage may further improve safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.